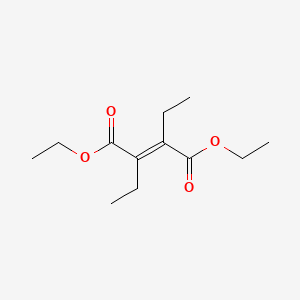
Diethyl 2,3-diethyl-2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,3-diethyl-2-butenedioate is a useful research compound. Its molecular formula is C12H20O4 and its molecular weight is 228.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications
Diethyl 2,3-diethyl-2-butenedioate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions such as:
- Diels-Alder Reactions : This compound can act as a dienophile in Diels-Alder reactions, forming cyclic compounds that are valuable in pharmaceuticals and fine chemicals .
- Michael Additions : It can undergo Michael addition reactions, which are crucial for synthesizing complex molecules in medicinal chemistry .
Pharmaceutical Applications
The compound has shown potential in pharmaceutical applications due to its reactivity and ability to form derivatives that can be biologically active:
- Anticancer Agents : Derivatives of this compound have been investigated for their anticancer properties. Research indicates that modifications of the compound can lead to enhanced activity against cancer cell lines .
- Enzyme Inhibitors : Studies have demonstrated its utility in the design of enzyme inhibitors, particularly those targeting specific metabolic pathways .
Material Science
In material science, this compound is utilized for creating advanced materials:
- Polymer Synthesis : The compound is employed in the synthesis of polyesters and other polymers, contributing to materials with desirable mechanical properties and thermal stability .
- Coatings and Adhesives : Its derivatives are used in formulating coatings and adhesives that require specific properties such as flexibility and adhesion strength.
Case Study 1: Diels-Alder Reaction
A study explored the use of this compound in a Diels-Alder reaction with various diene compounds. The results indicated a high yield of cycloadducts, demonstrating its effectiveness as a dienophile in synthetic organic chemistry .
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal assessed the anticancer activity of synthesized derivatives of this compound. The study showed that certain derivatives exhibited significant cytotoxic effects against breast cancer cell lines, suggesting potential for further development into therapeutic agents .
Propriétés
Numéro CAS |
54369-24-3 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
diethyl (E)-2,3-diethylbut-2-enedioate |
InChI |
InChI=1S/C12H20O4/c1-5-9(11(13)15-7-3)10(6-2)12(14)16-8-4/h5-8H2,1-4H3/b10-9+ |
Clé InChI |
QLOWJACUTHAHSK-MDZDMXLPSA-N |
SMILES |
CCC(=C(CC)C(=O)OCC)C(=O)OCC |
SMILES isomérique |
CC/C(=C(/CC)\C(=O)OCC)/C(=O)OCC |
SMILES canonique |
CCC(=C(CC)C(=O)OCC)C(=O)OCC |
Key on ui other cas no. |
54369-24-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















